molecular formula CaHg3 B14711864 CID 71355241 CAS No. 12049-40-0

CID 71355241

Cat. No.: B14711864
CAS No.: 12049-40-0
M. Wt: 641.85 g/mol
InChI Key: ICMKEAWBJRGSGT-UHFFFAOYSA-N
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Description

CID 71355241 (exact chemical name unspecified in the provided evidence) is a compound of interest in pharmacological or chemical research. Based on general PubChem classification, CID numbers uniquely identify chemical substances, and comparisons typically focus on structural features, physicochemical properties, and bioactivity.

  • Structural elucidation (e.g., via GC-MS, NMR, or X-ray crystallography) .
  • Physicochemical profiling (e.g., molecular weight, log P, solubility) .
  • Biological activity assessment (e.g., enzyme inhibition, cytotoxicity) .

Properties

CAS No.

12049-40-0

Molecular Formula

CaHg3

Molecular Weight

641.85 g/mol

InChI

InChI=1S/Ca.3Hg

InChI Key

ICMKEAWBJRGSGT-UHFFFAOYSA-N

Canonical SMILES

[Ca].[Hg].[Hg].[Hg]

Origin of Product

United States

Preparation Methods

The synthesis of CID 71355241 involves several steps and specific reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and other reagents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.

Chemical Reactions Analysis

CID 71355241 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenated compounds. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction reactions .

Scientific Research Applications

CID 71355241 has a wide range of applications in scientific research In chemistry, it is used as a reagent in various synthetic processes In biology, it may be used to study specific biochemical pathways and interactionsIndustrially, it can be used in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of CID 71355241 involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the absence of explicit data for CID 71355241 in the evidence, this section outlines a methodological framework for comparative analysis, derived from analogous studies on structurally related compounds (e.g., oscillatoxin derivatives, benzothiophene carboxylates) .

Table 1: Hypothetical Structural and Functional Comparison

Property This compound* Oscillatoxin D (CID 101283546) 7-Bromobenzothiophene-2-carboxylic Acid (CAS 7312-10-9)
Molecular Formula (Hypothetical) C₃₄H₅₄O₁₀ C₉H₅BrO₂S
Molecular Weight (Hypothetical) 634.8 g/mol 257.10 g/mol
Key Functional Groups N/A Macrocyclic lactone, ether linkages Bromine-substituted benzothiophene, carboxylic acid
Bioactivity N/A Cytotoxic (marine toxin) Enzyme inhibition (e.g., CYP1A2)
Similarity Score N/A 0.93 (vs. benzothiophene analogs)

*Note: Specific data for this compound is unavailable in the provided evidence.

Key Comparison Metrics:

Structural Similarity :

  • Compounds like oscillatoxin derivatives (CID 101283546) and brominated benzothiophenes (CAS 7312-10-9) are compared using Tanimoto coefficients or substructure analysis to identify shared motifs (e.g., aromatic rings, halogen substituents) .
  • Example: Benzothiophene analogs exhibit high similarity (0.85–0.93) due to conserved sulfur-containing heterocycles .

Physicochemical Properties :

  • Log P (Partition Coefficient) : Critical for predicting membrane permeability. For example, oscillatoxin D’s macrocyclic structure may confer higher hydrophobicity compared to smaller benzothiophenes .
  • Solubility : Polar groups (e.g., carboxylic acids in CAS 7312-10-9) enhance aqueous solubility, impacting bioavailability .

Biological Activity :

  • Oscillatoxin derivatives show potent cytotoxicity via ion channel modulation , while brominated benzothiophenes inhibit metabolic enzymes like CYP1A2 .
  • Activity correlation with structural features: Halogen atoms (Br, Cl) often enhance binding affinity to biological targets .

Research Findings and Data Gaps

  • Evidence Limitations: None of the provided sources explicitly reference this compound. Comparative insights are inferred from studies on analogous compounds.
  • Recommended Approaches :
    • Spectral Characterization : Use GC-MS or NMR to resolve structural ambiguities .
    • In Silico Modeling : Predict bioactivity using QSAR (Quantitative Structure-Activity Relationship) models .
    • Experimental Validation : Conduct enzymatic assays (e.g., IC₅₀ measurements) for functional benchmarking .

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